molecular formula CN(−)<br>CN- B1197471 Cyanide ion CAS No. 57-12-5

Cyanide ion

Cat. No. B1197471
CAS RN: 57-12-5
M. Wt: 26.017 g/mol
InChI Key: XFXPMWWXUTWYJX-UHFFFAOYSA-N
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Description

Cyanide is a compound that contains a monovalent combining group CN. In inorganic cyanides, such as sodium cyanide (NaCN), this group is present as the negatively charged cyanide ion . These compounds, which are regarded as salts of hydrocyanic acid, are highly toxic . Organic cyanides are usually called nitriles; in these, the CN group is linked by a covalent bond to a carbon-containing group .


Synthesis Analysis

Hydrogen cyanide (HCN) is manufactured via the Andrussow process, in which methane, ammonia, and oxygen are combined with a platinum metal catalyst . The HCN product is used to prepare acrylonitrile, which is used in the production of acrylic fibres, synthetic rubber, and plastics .


Molecular Structure Analysis

The cyanide molecule has one carbon atom and one nitrogen atom sharing a triple bond. There is one lone pair of electrons on both carbon and nitrogen atoms . As a carbon atom accepts an extra electron, it gets a negative charge .


Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .


Physical And Chemical Properties Analysis

Cyanides form strong complexes with many metals, particularly those of the transition series . One example of such complex formation is the reaction of cyanide with iron in the formation of ferrocyanide and ferricyanide complexes .

Scientific Research Applications

  • Detection and Sensing : Numerous studies have focused on developing methods for detecting cyanide ions, given their extreme toxicity and environmental impact. Fluorescent molecular probes and chemosensors have been extensively researched for their ability to detect cyanide ions in various media, including water and biological systems (Zhou et al., 2015), (Wang et al., 2014), (Jothi et al., 2022).

  • Environmental Monitoring and Treatment : Research has been conducted on cyanide ion chromatography for environmental analysis, such as in wastewater, soils, and sediments. This helps in monitoring and managing cyanide contamination in the environment (Otu et al., 1996).

  • Biological and Health Applications : Studies have examined cyanide's impact on human health, including its mechanisms of toxicity and methods for its detection in biological samples. This is crucial for medical and forensic purposes (Way, 1984), (Logue et al., 2010).

  • Chemical Industry and Material Science : The cyanide ion plays a role in the synthesis of various chemicals and materials, including in the gold recovery process. Research has also focused on cyanide oxidation by nickel ferrite-activated carbon composites for industrial applications (Feijoó et al., 2020).

  • Cyanide in Nature and Biodegradation : There is interest in understanding cyanide's natural occurrence and its biodegradation, particularly in relation to its use in mining and jewellery industries. This includes the study of cyanotrophic microorganisms capable of degrading cyanide wastes (Luque-Almagro et al., 2016).

Safety And Hazards

Exposure to cyanide salts through ingestion, skin absorption, and inhalation of dust is acutely toxic . The cyanide ion interferes with electron transfer in cellular respiration, resulting in decreased oxygen uptake . Symptoms of acute cyanide poisoning include difficulty breathing, headaches, and confusion leading to unconsciousness .

properties

IUPAC Name

cyanide
Source PubChem
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InChI

InChI=1S/CN/c1-2/q-1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XFXPMWWXUTWYJX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CN-
Record name CYANIDE SOLUTION, N.O.S.
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DSSTOX Substance ID

DTXSID6023991
Record name Cyanide
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Molecular Weight

26.017 g/mol
Source PubChem
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Physical Description

Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.
Record name CYANIDE SOLUTION, N.O.S.
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Record name CYANIDES, INORGANIC, SOLID, N.O.S.
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Product Name

Cyanide ion

CAS RN

57-12-5
Record name CYANIDE SOLUTION, N.O.S.
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Record name CYANIDES, INORGANIC, SOLID, N.O.S.
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Record name Cyanide anion
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Record name Cyanide
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Record name Cyanide
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Record name CYANIDE ANION
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Synthesis routes and methods I

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5), (6), and (7). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide substitution gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed in Step 3 to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridinylmethanol of formula (5) using sodium borohydride. The pyridinylmethanol is converted to the mesylate of formula (6) with methanesulfonyl chloride (Step 5) or to the pyridinylmethyl chloride of formula (7) using thionyl chloride (Step 6).
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1,3-bromopyridine
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Male C57 B 1/6 mice, 8 months old, were treated ICV with tBuOOH (110 mg/kg) and maintained for 2, 5, 20 or 120 minutes. Anesthetized tBuOOH treated mice were immersed in liquid nitrogen to freeze their brains. The frozen brains were removed and dissected over dry ice. The brain regions were homogenized and analyzed by HPLC to determine NAD, NADH, NADP and NADPH levels as described previously. It is very important to stabilize the pyridine dinucleotides to prevent artifactual oxidation. NAD and NADP were stabilized by homogenization of brain regions in a cyanide containing solution. The cyanide reacts with the compounds forming cyano adducts that are stable. NADPH and NADH were stabilized by homogenizing brain regions in basic solution. NADPH and NADH are stable in base. Fortunately, the cyanide reaction proceeds optimally in base. Therefore, use of basic cyanide solutions during the homogenization produced optimal stabilization of NAD, NADP, NADH and NADPH. Following extraction with chloroform, centrifugation at 12,000 g for 5 minutes at 5° C., and filtration through 0.45μ positively charged nylon filters to remove DNA, the supernatants were injected onto a reverse phase HPLC column ("REXCHROME" ODS 5μ, Regis, Morton Grove, Ill.). Fluorescence detection (330 nm, excitation, 460 nm emission) was used to detect fluorescent NADH, NADPH and the cyano adducts of NAD and NADP.
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Synthesis routes and methods V

Procedure details

Surprisingly, the applicants have also found it is possible to make gamma-cyhalothrin in a process wherein steps b) and c) can be combined (in a one-pot process), that is a process for the preparation of gamma-cyhalothrin in which 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride (III) is reacted with 3-phenoxy benzaldehyde (IV) and a source of cyanide to give gamma-cyhalothrin (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanide ion
Reactant of Route 2
Cyanide ion

Citations

For This Compound
25,600
Citations
Z Xu, X Chen, HN Kim, J Yoon - Chemical Society Reviews, 2010 - pubs.rsc.org
Sensors for the optical detection of cyanide ion - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B907368J … cyanide ion … In this system, cyanide ion reacts with …
Number of citations: 124 pubs.rsc.org
S Chakraborty, S Paul, P Roy, S Rayalu - Inorganic Chemistry …, 2021 - Elsevier
… Cyanide ion sensing is one of the most important phenomena in recognition chemistry. Among all anions, … In this review, we are discussing about the detection of cyanide ion by different …
Number of citations: 36 www.sciencedirect.com
D Udhayakumari - Sensors and Actuators B: Chemical, 2018 - Elsevier
… cyanide ion, world health organization (WHO) recommended a tolerable limit of cyanide ion at 1.9 μM, while US environmental protection agency recommends the cyanide ion limit at …
Number of citations: 118 www.sciencedirect.com
P Hamm, M Lim, RM Hochstrasser - The Journal of chemical physics, 1997 - pubs.aip.org
The vibrational relaxation time of the cyanide ion in H 2 O and in D 2 O was measured by IR-pump–IR-probe experiments. The isotopic composition of the ion was varied in order vary …
Number of citations: 241 pubs.aip.org
SN Frank, AJ Bard - Journal of the American Chemical Society, 1977 - ACS Publications
… We report here the photocatalyzed oxidation of cyanide ion, a frequent industrial pollutant, with oxygen in the presence of T1O2 in both the anatase and rutile forms. The reaction was …
Number of citations: 933 pubs.acs.org
N Gupta, C Balomajumder, VK Agarwal - Chemical Engineering Journal, 2012 - Elsevier
… accurate prediction on equilibrium specific uptake of cyanide ion. The kinetic experimental data was … to be adequate to explain the kinetics of the adsorption of cyanide ion on pressmud. …
Number of citations: 77 www.sciencedirect.com
AA Tishkov, H Mayr - Angewandte Chemie International Edition, 2005 - Wiley Online Library
… The ambident reactivity of the cyanide ion is one of the classical … cyanide ion should react from the harder end of the ion.” … to modification of the cyanide ion by coordination with silver. …
Number of citations: 75 onlinelibrary.wiley.com
A Safavi, N Maleki, HR Shahbaazi - Analytica chimica acta, 2004 - Elsevier
… The cyanide ion has a strong affinity for many metal ions, forming relatively less-toxic ferrocyanide, Fe(CN) 6 4− , with iron(II), for example. Volatile HCN is very toxic and has been used …
Number of citations: 190 www.sciencedirect.com
Y Chung, KH Ahn - The Journal of Organic Chemistry, 2006 - ACS Publications
… Azo dyes featuring with nitrobenzoxadiazole (NBD) unit: A new selective chromogenic and fluorogenic sensor for cyanide ion. Sensors and Actuators B: Chemical 2012, 161 (1) , 510-…
Number of citations: 147 pubs.acs.org
YK Tsui, S Devaraj, YP Yen - Sensors and Actuators B: Chemical, 2012 - Elsevier
… sensors that are capable of recognizing cyanide ion in aqueous environment may still a great … advantage of the particular feature of the cyanide ion: its good nucleophilic character and …
Number of citations: 224 www.sciencedirect.com

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